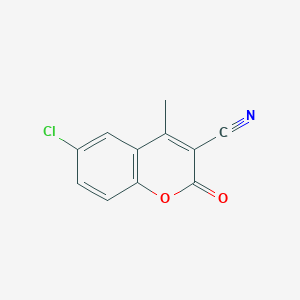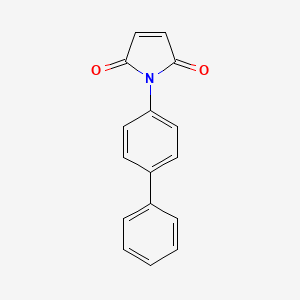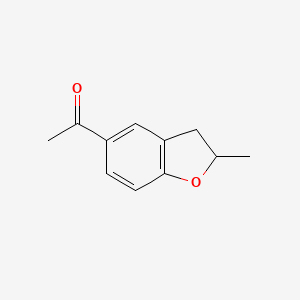
p-Benzoquinone, (p-ethoxyphenyl)-
Descripción general
Descripción
p-Benzoquinone, (p-ethoxyphenyl)-: is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered ring containing two oxygen atoms bonded to carbonyl groups. This compound is a derivative of p-benzoquinone, where an ethoxy group is attached to the phenyl ring. Quinones are known for their vibrant colors and are widely used in various industrial applications, including dyes, pigments, and as intermediates in organic synthesis.
Mecanismo De Acción
Target of Action
It is known that quinones, a class of compounds to which p-benzoquinone belongs, interact with various biological molecules, including proteins and dna .
Mode of Action
It is known that quinones can undergo redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and damage to cellular components .
Biochemical Pathways
Quinone imines, a class of compounds related to p-Benzoquinone, (p-ethoxyphenyl)-, have been found to be reactive intermediates in the metabolism of certain drugs . These intermediates can interact with various biochemical pathways, potentially leading to toxicological effects .
Pharmacokinetics
The molecular weight of p-benzoquinone is 1080948 , which may influence its pharmacokinetic properties.
Result of Action
Quinones and related compounds are known to cause oxidative stress and damage to cellular components .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation: One common method for synthesizing p-benzoquinone involves the catalytic oxidation of benzene using hydrogen peroxide over copper-doped titanium silicalite-1 (Cu/TS-1).
Organoselenium-Catalyzed Oxidation: Another method involves the selective oxidation of phenol with hydrogen peroxide using organoselenium catalysts.
Industrial Production Methods: Industrial production of p-benzoquinone typically involves the oxidation of hydroquinone. This process can be carried out using various oxidizing agents, including hydrogen peroxide and metal catalysts. The choice of method depends on factors such as cost, environmental impact, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Benzoquinone can undergo oxidation reactions to form hydroquinone.
Reduction: p-Benzoquinone can be reduced to hydroquinone using reducing agents like sodium borohydride.
Substitution: The ethoxy group in p-ethoxyphenyl-p-benzoquinone can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, superoxide anion radicals.
Reducing Agents: Sodium borohydride.
Catalysts: Copper-doped titanium silicalite-1, organoselenium compounds.
Major Products:
Hydroquinone: Formed through the reduction of p-benzoquinone.
Substituted Quinones: Formed through substitution reactions involving the ethoxy group.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: p-Benzoquinone is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Enzyme Inhibition: Quinones, including p-benzoquinone, are known to inhibit certain enzymes by forming covalent bonds with amino acid residues in the active site.
Medicine:
Anticancer Research: Quinones have been studied for their potential anticancer properties due to their ability to generate reactive oxygen species and induce apoptosis in cancer cells.
Industry:
Dyes and Pigments: p-Benzoquinone derivatives are used as colorants in the textile and printing industries.
Polymerization Inhibitors: p-Benzoquinone is used as a polymerization inhibitor in the production of certain plastics and resins.
Comparación Con Compuestos Similares
Hydroquinone: A reduced form of p-benzoquinone, commonly used in skin-lightening products and as a photographic developer.
1,2-Benzoquinone: Another isomer of benzoquinone with different chemical properties and reactivity.
Methyl-p-benzoquinone: A derivative of p-benzoquinone with a methyl group attached to the phenyl ring.
Uniqueness: p-Benzoquinone, (p-ethoxyphenyl)-, is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This functional group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-2-17-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAFVPYNCBNXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211833 | |
| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-62-6 | |
| Record name | (p-Ethoxyphenyl)-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC727414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Quinone, p-phenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-ETHOXYPHENYL)-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5G8740Y8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)



![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)





![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)


